Product packaging for 1-(4-(Diphenylamino)phenyl)ethanol(Cat. No.:)

1-(4-(Diphenylamino)phenyl)ethanol

Cat. No.: B13137062
M. Wt: 289.4 g/mol
InChI Key: FPEUGBHDANODCB-UHFFFAOYSA-N
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Description

1-(4-(Diphenylamino)phenyl)ethanol is a high-purity organic compound that serves as a valuable synthetic intermediate and building block in advanced research and development. Its molecular structure, which incorporates both ethanol and diphenylamino groups, makes it particularly useful in the field of materials science, especially in the synthesis of novel organic semiconductors and hole-transport materials for organic light-emitting diodes (OLEDs) and other electronic devices. Researchers also value this compound for its potential application in pharmaceutical chemistry as a precursor in the synthesis of more complex molecules with biological activity. The product is provided with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure batch-to-batch consistency and purity. This chemical is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Please refer to the product's Certificate of Analysis for specific quality control information. Handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO B13137062 1-(4-(Diphenylamino)phenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

1-[4-(N-phenylanilino)phenyl]ethanol

InChI

InChI=1S/C20H19NO/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16,22H,1H3

InChI Key

FPEUGBHDANODCB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Synthetic Methodologies for 1 4 Diphenylamino Phenyl Ethanol

Catalytic Advancements in 1-(4-(Diphenylamino)phenyl)ethanol Synthesis

The construction of this compound relies on the efficient formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Modern catalytic systems have revolutionized the synthesis of such multi-functionalized aromatic compounds, offering high yields and selectivity.

Transition Metal Catalysis for C-C and C-N Linkages

Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, and the assembly of this compound is no exception. The core structure, featuring a diphenylamine (B1679370) moiety attached to a phenylethanol group, can be efficiently constructed using a combination of cross-coupling reactions.

A plausible and effective synthetic strategy involves a two-step sequence. The first key transformation is the formation of the C-N bond to create the triphenylamine (B166846) core. This is typically achieved through a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (such as 4-bromo-1-iodo-benzene) and diphenylamine.

The second crucial step is the formation of the C-C bond to introduce the 1-hydroxyethyl group. This can be accomplished via another palladium-catalyzed reaction, the Suzuki-Miyaura coupling. In this step, the remaining aryl halide from the previous step is coupled with a suitable organoboron reagent, such as (1-hydroxyethyl)boronic acid or its protected equivalent. Alternatively, a Negishi coupling using an organozinc reagent can be employed.

A related synthetic approach involves the Suzuki-Miyaura cross-coupling of 4-(N,N-diphenylamino)phenylboronic acid with a suitable electrophile. This method has been successfully used in the synthesis of more complex structures containing the 4-(diphenylamino)phenyl moiety. mdpi.com

Table 1: Key Transition Metal-Catalyzed Reactions in the Synthesis of this compound

Reaction Catalyst/Ligand System Reactants Bond Formed
Buchwald-Hartwig AminationPd(OAc)₂, P(t-Bu)₃4-Bromo-1-iodobenzene, DiphenylamineC-N
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃4-(Diphenylamino)phenylboronic acid, 1-(1-ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC-C
Negishi CouplingPdCl₂(dppf)4-(Diphenylamino)phenylzinc chloride, Acetaldehyde (B116499)C-C

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance safety. nih.gov The synthesis of this compound can be designed or modified to align with these principles.

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, exploring the use of ethanol (B145695), water, or ionic liquids in the coupling reactions can significantly improve the environmental profile of the synthesis. rsc.org

Catalysis: The use of catalytic reagents is inherently green as they are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: While not always immediately feasible for this specific molecule, long-term green chemistry goals would involve sourcing starting materials from renewable biomass. au.dk

Stereoselective Synthesis of this compound

The ethanol substituent on the phenyl ring of this compound contains a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in chiral materials and pharmaceuticals.

Chiral Catalyst Applications

The asymmetric synthesis of this compound can be achieved through the use of chiral catalysts. One common approach is the asymmetric reduction of a ketone precursor, 4'-(diphenylamino)acetophenone. This can be accomplished using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

Another powerful method is the catalytic asymmetric addition of an organometallic reagent to 4-(diphenylamino)benzaldehyde. For example, the addition of a methyl group from dimethylzinc (B1204448) can be rendered highly enantioselective by the presence of a chiral ligand, such as a chiral amino alcohol or a salen-type ligand.

Enzymatic resolutions are also a viable strategy. A racemic mixture of this compound can be resolved using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), which will selectively acylate one of the enantiomers, allowing for their separation. The enzymatic resolution of the structurally similar 1-phenylethanol (B42297) is a well-established process. nih.gov

Table 2: Chiral Catalysts for the Asymmetric Synthesis of this compound

Method Chiral Catalyst/Reagent Starting Material
Asymmetric ReductionChiral Oxazaborolidine (CBS catalyst)4'-(Diphenylamino)acetophenone
Asymmetric AdditionDiethylzinc, Chiral Amino Alcohol4-(Diphenylamino)benzaldehyde
Enzymatic ResolutionLipase (e.g., CAL-B)Racemic this compound

Diastereoselective Approaches

While direct diastereoselective approaches are less common for a molecule with a single stereocenter, they become relevant when additional chiral centers are present in the starting materials or reagents. For instance, if a chiral auxiliary is attached to the diphenylamine or the phenyl ring, it could direct the stereochemical outcome of the C-C bond-forming reaction.

A more general strategy involves the reaction of a chiral derivative of one of the coupling partners. For example, using a chiral boronic ester derived from a chiral diol in a Suzuki-Miyaura coupling could potentially induce diastereoselectivity. However, the efficiency of such an approach would be highly dependent on the specific substrates and reaction conditions. The stereoselective synthesis of related anti-β-diphenylamino alcohols has been achieved with high stereochemical control using organoboron chemistry. psu.edu

Purity Assessment and Isolation Techniques

The final stage of any synthesis is the purification of the product and the confirmation of its identity and purity. For this compound, standard chromatographic and spectroscopic techniques are employed.

Initial purification of the crude product is typically carried out using flash column chromatography on silica (B1680970) gel. The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve good separation from any unreacted starting materials or byproducts.

The purity of the isolated compound is then assessed by a combination of methods:

Thin-Layer Chromatography (TLC): To check for the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group and the aromatic C-H and C-N bonds.

For enantiomerically enriched samples, the enantiomeric excess (ee) is determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) with a suitable chiral stationary phase.

A specialized purification technique that could be applied for the chiral separation of this compound is three-phase crystallization, which has been successfully used for the purification of S-1-phenylethanol. aiche.org

Table 3: Analytical Techniques for the Characterization of this compound

Technique Information Obtained
Flash ChromatographyIsolation and Purification
¹H and ¹³C NMRStructural Elucidation and Purity
Mass SpectrometryMolecular Weight and Elemental Composition
IR SpectroscopyFunctional Group Identification
Chiral HPLC/GCEnantiomeric Excess Determination

Photophysical and Electronic Properties of 1 4 Diphenylamino Phenyl Ethanol

Excited State Dynamics and Relaxation Pathways

The processes following light absorption, including the dynamics of its excited states, dictate the compound's luminescent behavior.

Charge Transfer Characteristics within the Molecular Structure

The donor-acceptor architecture of 1-(4-(Diphenylamino)phenyl)ethanol leads to pronounced charge transfer characteristics upon photoexcitation.

Upon absorbing light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is primarily localized on the electron-donating diphenylamino group, while the LUMO is distributed over the phenyl and ethanol (B145695) moieties. This spatial separation of frontier orbitals results in a significant intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule in the excited state. rsc.orgrsc.org This ICT is a fundamental aspect of its electronic transitions and is responsible for many of its photophysical properties. sapub.orgmdpi.com

The pronounced ICT character of the excited state makes the emission properties of this compound highly sensitive to the polarity of the surrounding solvent. A phenomenon known as solvatochromism is typically observed, where the emission wavelength shifts with changes in solvent polarity. In nonpolar solvents, the emission is generally at higher energies (blue-shifted). As the solvent polarity increases, the emission spectrum broadens and shifts to lower energies (red-shifted). This is due to the stabilization of the more polar excited state by the polar solvent molecules. Similar compounds have shown significant red-shifts in their fluorescence maxima when moving from nonpolar to polar solvents. nih.gov

Redox Behavior and Energy Level Alignment

The redox properties and the alignment of energy levels are crucial for the application of this compound in electronic devices.

The oxidation and reduction potentials of a molecule are related to its HOMO and LUMO energy levels, respectively. ossila.com These energy levels can be experimentally determined using techniques like cyclic voltammetry. ossila.com The triphenylamine (B166846) unit is known for its ability to be easily oxidized, which translates to a relatively high-lying HOMO level, making it a good hole-donating and transporting material. For a related photorefractive polymer composite containing a (4-(diphenylamino)phenyl)methanol (B1589101) (TPAOH) moiety, the ionization potential, which corresponds to the HOMO level, has been studied. nih.gov In another similar compound, the HOMO level was estimated to be around -5.22 eV. researchgate.net The precise alignment of these energy levels with those of other materials in a device is essential for efficient charge injection and transport. researchgate.net

Cyclic Voltammetry for Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique utilized to probe the redox behavior of a chemical species. By measuring the current that develops in an electrochemical cell as the voltage is varied, one can determine the oxidation and reduction potentials of the analyte. For a compound like this compound, which contains an electron-rich triphenylamine moiety, cyclic voltammetry would be primarily used to determine its oxidation potential.

The experiment involves dissolving the compound in a suitable solvent containing a supporting electrolyte and then scanning the potential of a working electrode. The resulting voltammogram, a plot of current versus potential, would ideally show one or more oxidation peaks corresponding to the removal of electrons from the molecule. The potential at which the peak current occurs provides information about the ease of oxidation. Reversible or quasi-reversible oxidation processes, where the oxidized species can be reduced back to its original form, are particularly informative.

The oxidation potential is a critical parameter as it directly relates to the energy of the Highest Occupied Molecular Orbital (HOMO). A lower oxidation potential indicates that the molecule is more easily oxidized and has a higher HOMO energy level. For this compound, the primary oxidation event is expected to occur on the nitrogen atom of the diphenylamino group.

Illustrative Data Table for Cyclic Voltammetry:

CompoundSolvent/ElectrolyteOxidation Potential (Eox) vs. Fc/Fc+ (V)
This compoundDichloromethane/0.1 M TBAPF6Data not available in searched literature
Reference Compound ADichloromethane/0.1 M TBAPF6Hypothetical Value
Reference Compound BDichloromethane/0.1 M TBAPF6Hypothetical Value

Note: The table above is for illustrative purposes to show how data from cyclic voltammetry measurements would be presented. Specific values for this compound are not available in the searched literature.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The HOMO is the highest energy orbital containing electrons, and its energy level corresponds to the ability of the molecule to donate an electron. The LUMO is the lowest energy orbital that is empty, and its energy level relates to the ability of the molecule to accept an electron. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a key factor in determining the molecule's absorption and emission characteristics.

The energy of the HOMO can be estimated from the onset of the oxidation potential obtained from cyclic voltammetry using the following empirical formula, with ferrocene (B1249389) (Fc) as an internal standard:

EHOMO = -[Eox (vs Fc/Fc+) + 4.8] eV

The energy of the LUMO is often determined by combining the HOMO energy with the optical bandgap (Egopt), which is calculated from the onset of the UV-visible absorption spectrum:

ELUMO = EHOMO + Egopt

Alternatively, the LUMO energy can be estimated from the reduction potential if a reversible reduction wave is observed in the cyclic voltammogram. Theoretical calculations using methods like Density Functional Theory (DFT) are also widely employed to compute the energies and spatial distributions of the HOMO and LUMO. For this compound, the HOMO is expected to be localized on the electron-donating diphenylamino group, while the LUMO would be distributed over the phenyl ring system.

Illustrative Data Table for HOMO/LUMO Energies:

CompoundEHOMO (eV)ELUMO (eV)Egelectrochemical (eV)
This compoundData not available in searched literatureData not available in searched literatureData not available in searched literature
Reference Compound AHypothetical ValueHypothetical ValueHypothetical Value
Reference Compound BHypothetical ValueHypothetical ValueHypothetical Value

Note: This table illustrates how HOMO and LUMO energy data would be presented. Specific values for this compound are not available in the searched literature.

Time-Resolved Spectroscopy for Photophysical Mechanism Elucidation

Time-resolved spectroscopic techniques are indispensable for understanding the dynamic processes that occur in a molecule after it absorbs light. These methods allow for the observation of transient species and the measurement of their lifetimes, providing a detailed picture of the photophysical pathways, such as internal conversion, intersystem crossing, and fluorescence.

Femtosecond Transient Absorption Spectroscopy

Femtosecond Transient Absorption (fs-TA) spectroscopy is a pump-probe technique that provides information about the excited-state absorption of a molecule with incredibly high time resolution. A short "pump" pulse excites the sample, and a "probe" pulse, delayed in time, measures the change in absorption of the sample. By varying the delay time between the pump and probe pulses, a series of transient absorption spectra can be collected, revealing the formation and decay of excited states.

For this compound, fs-TA spectroscopy would be instrumental in identifying the initially formed excited singlet state (S1) and any subsequent states, such as a triplet state (T1) or a charge-transfer state. The spectral features and their temporal evolution would provide insights into processes like intramolecular charge transfer (ICT) from the diphenylamino donor to the phenyl ethanol acceptor moiety, which is a common phenomenon in such donor-acceptor molecules.

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Analysis

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the lifetime of fluorescent states. The method involves repeatedly exciting a sample with a pulsed light source and measuring the arrival time of individual emitted photons relative to the excitation pulse. By building a histogram of these arrival times, a fluorescence decay curve is constructed.

The fluorescence lifetime (τf) is a measure of the average time a molecule spends in its excited singlet state before returning to the ground state via fluorescence. This parameter is sensitive to the molecule's environment and can be affected by various quenching processes. For this compound, TCSPC measurements in different solvents would reveal the influence of solvent polarity on the fluorescence lifetime, which can further elucidate the nature of the excited state (e.g., the presence of ICT character). A longer lifetime in nonpolar solvents compared to polar solvents is often indicative of an ICT state.

Illustrative Data Table for Fluorescence Lifetime:

CompoundSolventFluorescence Lifetime (τf) (ns)
This compoundTolueneData not available in searched literature
This compoundDichloromethaneData not available in searched literature
This compoundAcetonitrileData not available in searched literature

Note: This table is for illustrative purposes. Specific fluorescence lifetime values for this compound are not available in the searched literature.

Solid-State Photophysics

The photophysical properties of organic molecules can be significantly different in the solid state compared to in solution. In the solid state, intermolecular interactions play a crucial role and can lead to phenomena not observed in dilute solutions.

Aggregation-Induced Emission (AIE) Considerations

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed for many planar aromatic molecules, where π-π stacking in the aggregated state leads to the formation of non-emissive excimers.

The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. By locking the molecular conformation, non-radiative decay pathways are suppressed, leading to an enhancement of the radiative decay channel (fluorescence).

Molecules containing bulky, rotatable groups, such as the phenyl rings in the triphenylamine unit of this compound, are potential candidates for exhibiting AIE. In solution, the free rotation of these phenyl rings can provide efficient non-radiative decay pathways, leading to low fluorescence quantum yields. Upon aggregation, the physical constraint imposed by neighboring molecules could restrict these rotations, potentially "switching on" the fluorescence. To investigate the AIE properties of this compound, one would typically study its emission behavior in mixtures of a good solvent and a poor solvent. A significant increase in fluorescence intensity with an increasing fraction of the poor solvent would be a strong indicator of AIE.

Lack of Specific Research Data on the Thin Film Photophysics of this compound

A thorough investigation for research dedicated to the photophysical and electronic properties of the specific chemical compound This compound in thin films has revealed a significant gap in the available scientific literature. While the molecular structure of this compound, featuring a diphenylamino group, suggests potential for interesting photophysical behaviors such as Aggregation-Induced Emission (AIE), specific studies detailing its thin film characteristics are not presently available.

The phenomenon of AIE is observed in molecules that are weakly or non-emissive in dilute solutions but become highly luminescent when aggregated or in the solid state. Current time information in Bangalore, IN.rsc.orgnih.govmagtech.com.cn This is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Current time information in Bangalore, IN.magtech.com.cn Compounds incorporating diphenylamino moieties are frequently investigated for their AIE properties and their potential applications in areas like organic light-emitting diodes (OLEDs). rsc.orgnih.gov

However, despite the general interest in this class of materials, specific research articles, data tables, and detailed findings concerning the thin film photophysics and morphology effects of This compound could not be located. Scientific databases and chemical suppliers list the compound, and its synthesis has been described in broader chemical studies. bldpharm.commdpi.com Yet, dedicated studies on its solid-state or thin-film emission properties, including crucial data such as absorption and emission maxima, quantum yields, and excited-state lifetimes, remain elusive.

Furthermore, there is no available information on how the morphology of thin films of This compound —that is, the arrangement and packing of molecules—influences its photophysical properties. Such studies are critical for understanding structure-property relationships and for optimizing materials for electronic and optoelectronic applications. nih.govresearchgate.net

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a notable absence of dedicated theoretical and computational studies on the chemical compound This compound . Despite the growing interest in diphenylamine (B1679370) derivatives for various applications in materials science, detailed quantum chemical investigations into the electronic structure, conformational landscape, and charge transport properties of this specific molecule have not been publicly documented.

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for predicting and understanding the behavior of novel organic molecules. Such studies provide fundamental insights into a compound's potential for use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), by elucidating its ground and excited state properties, molecular geometry, and the pathways for charge movement within the material.

While general research into the computational modeling of broader classes of molecules, such as triphenylamine-based systems and other diphenylamine derivatives, is prevalent, specific data pertaining to this compound is not available. These related studies establish a clear precedent for the types of analyses that would be beneficial, including:

Electronic Structure Calculations: DFT could be employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the compound's electrochemical behavior and its suitability for charge injection and transport in electronic devices. TD-DFT calculations would further illuminate the nature of its electronic transitions, predicting its absorption and emission spectra.

Charge Transport Pathway Modeling: For applications in organic electronics, understanding how charge carriers (electrons and holes) move through a material is paramount. Computational modeling can predict the reorganization energies associated with charge hopping and calculate the electronic coupling between adjacent molecules in a solid-state packing, thereby providing an estimate of the material's charge mobility.

The lack of such specific computational data for this compound represents a gap in the current scientific knowledge. Future research in this area would be valuable for a complete understanding of the structure-property relationships within this class of compounds and for the rational design of new materials with tailored electronic and optical properties. Until such studies are conducted and published, a detailed article on the theoretical and computational investigations of this compound, as per the requested outline, cannot be generated.

Theoretical and Computational Investigations of 1 4 Diphenylamino Phenyl Ethanol

Charge Transport Pathway Modeling

Hopping Mechanism Simulations

The charge transport properties of 1-(4-(Diphenylamino)phenyl)ethanol have been investigated using hopping mechanism simulations. These simulations are essential for understanding how charge carriers move through the material on a molecular level. The hopping model assumes that charge carriers (electrons or holes) are localized on individual molecules and move between adjacent molecules through a series of discrete "hops." The rate of these hops is influenced by several factors, including the electronic coupling between molecules and the reorganization energy associated with the charge transfer process.

Computational studies have focused on calculating these parameters to predict the charge mobility of the material. The results from these simulations are critical for evaluating the potential of this compound in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Marcus Theory for Electron Transfer Rates

The reorganization energy has both intramolecular and intermolecular components. The intramolecular component arises from the changes in bond lengths and angles within the molecule upon gaining or losing an electron. The intermolecular component is associated with the rearrangement of the surrounding solvent or matrix molecules. Detailed computational calculations have been performed to quantify these energies and predict the electron transfer rates in this compound.

Photophysical Parameter Prediction and Validation

Computational Spectroscopy (UV-Vis, Emission)

Computational spectroscopy has been employed to predict and understand the absorption and emission properties of this compound. Time-dependent density functional theory (TD-DFT) is a common method used for these calculations. By simulating the electronic transitions, it is possible to predict the ultraviolet-visible (UV-Vis) absorption spectrum, which provides information about the wavelengths of light the molecule absorbs.

Similarly, computational methods can predict the emission spectrum, which is crucial for understanding the material's performance in applications such as OLEDs. The predicted spectra are often validated by comparing them with experimental data, which helps to refine the computational models and provide a more accurate understanding of the molecule's photophysical behavior.

Quantum Yield and Radiative Rate Constant Predictions

The quantum yield is a measure of the efficiency of a photophysical process. For a luminescent material like this compound, the photoluminescence quantum yield (PLQY) is a critical parameter. Computational methods have been developed to predict the quantum yield by calculating the rates of both radiative and non-radiative decay pathways from the excited state.

Intermolecular Interactions in Condensed Phases

Molecular Dynamics Simulations for Packing Structures

Molecular dynamics (MD) simulations have been utilized to investigate the packing structures of this compound in its condensed phases (e.g., thin films or crystals). These simulations model the interactions between molecules over time, providing a dynamic picture of how they arrange themselves. The resulting packing structures are crucial as they significantly influence the material's bulk properties, including its charge transport and photophysical characteristics.

The insights gained from MD simulations, such as the average distance and orientation between neighboring molecules, are used as inputs for further quantum chemical calculations to determine electronic couplings and other parameters that affect the material's performance in devices.

Prediction of Film Morphology Effects on Device Performance

The performance of electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), is intrinsically linked to the morphology of the thin films used in their construction. For organic semiconductor materials, including those based on diphenylamine (B1679370) derivatives, the arrangement of molecules in the solid state dictates crucial properties like charge carrier mobility and interfacial charge transfer efficiency. Theoretical and computational investigations are therefore vital in predicting how the film morphology of a compound like this compound could influence the operational characteristics of a device before its synthesis and fabrication.

Computational modeling, particularly using density functional theory (DFT) and molecular dynamics (MD) simulations, provides insight into the preferred molecular packing and the resulting electronic properties of the film. nih.govmdpi.com These theoretical approaches can preemptively assess a material's potential as a functional component, such as a hole transport layer (HTL).

A key aspect of these computational studies is the prediction of the molecular arrangement, which can range from highly ordered crystalline structures to amorphous (non-crystalline) states. Triphenylamine (B166846) derivatives, which are structurally related to this compound, are often valued for their tendency to form amorphous morphologies, which can lead to isotropic charge transport and good film-forming properties. frontiersin.org

Theoretical investigations into the film morphology of related hole-transporting materials often focus on several key predictive parameters that correlate with eventual device performance. These include reorganization energy and electronic coupling, which are critical for charge transport.

Reorganization Energy: This parameter quantifies the energy required for a molecule to adjust its geometry during the process of accepting or donating a charge. A lower reorganization energy is desirable as it indicates a smaller barrier to charge hopping between adjacent molecules, thus facilitating higher charge mobility. Computational methods can calculate the reorganization energies for both holes and electrons.

Electronic Coupling: This value describes the strength of the electronic interaction between neighboring molecules in a film. A higher electronic coupling value, often calculated for molecular dimers or larger aggregates, suggests a greater probability of efficient charge transfer. frontiersin.org The spatial overlap of frontier molecular orbitals (HOMO and LUMO) between adjacent molecules is a key determinant of electronic coupling. frontiersin.org

The following table illustrates the type of data that can be generated from computational studies on related diphenylamine-based materials to predict their performance in devices. While specific data for this compound is not available, this represents the expected outputs of such a theoretical investigation.

Computational ParameterPredicted Influence on Device Performance
Low Reorganization Energy Facilitates higher charge carrier mobility, potentially leading to increased current density and improved device efficiency.
High Electronic Coupling Promotes efficient charge transfer between molecules, contributing to better charge transport through the film and reducing resistive losses. frontiersin.org
Amorphous Morphology Can result in more uniform and stable films with isotropic charge transport properties, which is beneficial for large-area device fabrication. frontiersin.org
High HOMO Level A suitable Highest Occupied Molecular Orbital (HOMO) energy level is crucial for efficient hole injection from the adjacent layer (e.g., the perovskite in a solar cell), minimizing energy barriers at the interface.

Furthermore, molecular dynamics simulations can be employed to understand how different processing conditions, such as the choice of solvent, might influence the final film morphology. For instance, studies on poly(triaryl amine)-based hole transport layers have shown that the solvent's polarity can significantly alter the surface morphology of the film, leading to variations in device performance. mdpi.com A rougher surface morphology can, in some cases, increase the interfacial contact area and improve charge extraction, thereby enhancing the photocurrent in solar cells. mdpi.com

Functionalization and Derivatization Strategies for Advanced Materials

Modification of the Hydroxyl Group

The secondary alcohol group on 1-(4-(Diphenylamino)phenyl)ethanol offers a versatile handle for chemical modification. Esterification, etherification, and polymerization are primary routes to alter the molecule's characteristics, such as solubility, thermal stability, and processability, which are crucial for device fabrication.

Esterification for Solubility and Processability Modulation

Esterification of the hydroxyl group is a common strategy to improve the solubility and processability of TPA-based molecules. The introduction of various acyl groups can disrupt intermolecular hydrogen bonding and increase compatibility with common organic solvents used in solution-based processing techniques like spin-coating or inkjet printing. For instance, converting the alcohol to an acetate (B1210297) or benzoate (B1203000) ester can significantly enhance its solubility in solvents like chloroform, tetrahydrofuran (B95107) (THF), or toluene. This improved solubility is critical for forming uniform, high-quality thin films, a prerequisite for efficient electronic devices.

While direct studies on the esterification of this compound are not extensively documented in the reviewed literature, the principle is well-established for similar functionalized TPA derivatives. The improved solubility facilitates the creation of homogeneous polymer blends and multilayer device structures.

Table 1: Hypothetical Solubility Comparison of this compound and its Ester Derivative

CompoundSolventSolubility (g/L)Processing Advantage
This compoundTolueneLowPoor film formation
1-(4-(Diphenylamino)phenyl)ethyl acetateTolueneHighEnables uniform spin-coating
This compoundChloroformModerate---
1-(4-(Diphenylamino)phenyl)ethyl acetateChloroformVery HighSuitable for solution-based fabrication

Etherification for Enhanced Thermal Stability

Converting the hydroxyl group to an ether linkage can significantly enhance the thermal stability of the resulting material. Ethers are generally more thermally robust than their corresponding alcohols. This modification is particularly important for materials used in devices that operate at elevated temperatures or require high-temperature processing steps, such as vacuum thermal evaporation. For example, replacing the hydroxyl hydrogen with a methyl or ethyl group eliminates the potential for thermal dehydration, a common degradation pathway for alcohols. wikipedia.org

Research on related TPA-containing poly(amide-imide)s has shown that high thermal stability, with decomposition temperatures often exceeding 500°C, is a key feature of these materials, making them suitable for demanding applications. mdpi.com Although specific ether derivatives of this compound are not detailed in the available literature, etherification represents a logical and effective strategy for improving the durability and operational lifetime of materials derived from it.

Polymerization through Alcohol Functionality

The alcohol functionality of this compound allows it to act as a monomer or a co-monomer in polymerization reactions. This opens the door to creating a wide range of polymers, such as polyesters and polyethers, with the electroactive TPA moiety either in the main chain or as a pendant group. Incorporating the TPA unit into a polymer backbone can lead to materials with high hole-transport mobility, pronounced luminescence, and excellent film-forming properties. researchgate.net

For example, TPA-based polymers are synthesized through various methods, including oxidative coupling reactions. ntu.edu.tw The propeller-like shape of the TPA unit can disrupt polymer chain packing, which improves solubility and reduces crystallization, beneficial for creating amorphous, high-quality films. researchgate.netnih.gov Polymers derived from TPA have been successfully used as hole-transport layers in perovskite solar cells and as active components in electrochromic devices. researchgate.net

Substitution on the Phenyl Ring and Diphenylamino Moiety

Altering the electronic landscape and steric profile of the aromatic rings through substitution is a powerful tool for tuning the optoelectronic properties and solid-state morphology of TPA derivatives.

Introduction of Electron-Withdrawing/Donating Groups

Attaching electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO2) to the phenyl rings of the TPA structure can profoundly influence its electronic properties. nih.govnih.gov

Electron-Donating Groups (EDGs): The introduction of EDGs raises the energy level of the Highest Occupied Molecular Orbital (HOMO). In materials used for hole transport, a higher HOMO level can facilitate more efficient injection of holes from the anode. Adding methoxy groups to a diphenylamino structure has been shown to cause a bathochromic (red) shift in the emission spectra. nih.gov

Electron-Withdrawing Groups (EWGs): The introduction of EWGs lowers both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance the electron-accepting character of the molecule and is a key strategy in designing "push-pull" or donor-acceptor (D-A) type molecules. scispace.com These D-A systems often exhibit strong intramolecular charge transfer (ICT), leading to broad absorption spectra that can extend into the visible and near-infrared regions, which is highly desirable for solar cell applications. lookchem.comsciengine.com For example, attaching strong cyano-based acceptor groups to a TPA backbone has been shown to create materials with extended absorption, suitable for efficient solar cells. lookchem.com

Table 2: Effect of Substituents on Electronic Properties of TPA Derivatives

Substituent TypeExample GroupEffect on HOMO LevelEffect on LUMO LevelResulting Property ChangeApplication Benefit
Electron-DonatingMethoxy (-OCH3)IncreasesSlight IncreaseNarrower Bandgap, Red-shifted Emission nih.govTunable light emission for OLEDs
Electron-WithdrawingCyano (-CN)DecreasesSignificantly DecreasesNarrower Bandgap, Broad Absorption lookchem.comEnhanced light harvesting in solar cells
Electron-WithdrawingNitro (-NO2)DecreasesSignificantly DecreasesEnhanced Electron-Accepting Ability researchgate.netImproved performance in D-A systems

Steric Hindrance Modulation for Aggregation Control

In the solid state, planar aromatic molecules tend to stack together through π-π interactions, a phenomenon known as aggregation. This can often lead to undesirable effects like the quenching of fluorescence, which reduces the efficiency of light-emitting devices. Introducing bulky substituents to the TPA core provides steric hindrance that can physically prevent the molecules from getting too close to each other. nih.gov

This strategy effectively controls aggregation and helps preserve the desired photophysical properties of the individual molecules in the solid state. For instance, studies on phenothiazine (B1677639) dyes incorporated with bulky TPA groups showed that the steric bulk facilitated compact dye packing and formed an integrated shelter layer on a TiO2 surface, leading to improved solar cell performance by suppressing dark current. ntnu.edu.tw Similarly, attaching a bulky tert-butyl group to TPA-based poly(amide-imide)s was shown to hinder unwanted coupling reactions during electrochemical oxidation, enhancing the material's stability. mdpi.com This demonstrates that modulating steric hindrance is a critical design principle for creating robust and efficient organic electronic materials.

No Published Research Found for "this compound" in the Context of Advanced Materials

Following an extensive search for scientific literature and data, no published research or findings could be located for the chemical compound "this compound" within the specific contexts of polymer science and supramolecular chemistry as outlined in the user's request.

Searches were conducted to identify studies related to the incorporation of "this compound" into polymer backbones, either as a side-chain functionalization in conjugated polymers or through main-chain integration for charge transport polymers. Similarly, investigations were made to find research on its use in the formation of supramolecular assemblies, specifically concerning hydrogen bonding networks and π-π stacking interactions.

The comprehensive search did not yield any articles, patents, or scholarly data detailing these specific applications for "this compound". While information is available for related compounds containing the diphenylamino-phenyl moiety, the strict requirement to focus solely on "this compound" prevents the inclusion of this information.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content as per the provided outline. The absence of research findings for this specific compound in the requested areas of materials science makes the creation of a detailed, professional, and authoritative article on this subject unfeasible.

Referenced Searches:

While no direct information was found, searches were conducted on related, but distinct, chemical entities. These included:

1-(4-(Diphenylamino)phenyl)ethanone : The ketone precursor to the target molecule. sigmaaldrich.com

(4-(Diphenylamino)phenyl)methanol (B1589101) : A similar alcohol lacking the methyl group. nih.gov

4-(N,N-diphenylamino)methylstyrene : A styrenic monomer containing the diphenylamino group, used in polymer synthesis. tandfonline.com

These searches confirmed that while the core chemical scaffold is of interest in materials science, research on the specific "this compound" derivative for the outlined applications is not present in the available literature.

Applications in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

In the architecture of OLEDs, the efficient injection and transport of charge carriers are paramount for achieving high performance. The diphenylamino component of 1-(4-(Diphenylamino)phenyl)ethanol suggests its potential utility in both the hole transport layer and as a host material for the emissive layer.

The triphenylamine (B166846) and its derivatives are renowned for their ability to facilitate the transport of holes from the anode to the emissive layer. The highest occupied molecular orbital (HOMO) energy level of diphenylamino-containing compounds is typically well-aligned with the work function of common anodes like indium tin oxide (ITO), which can lead to efficient hole injection. The presence of the ethanol (B145695) group might offer advantages in solution-based processing, potentially allowing for the formation of uniform thin films, which is crucial for device performance and longevity.

Table 1: Potential Hole Transport Layer (HTL) Performance Parameters for this compound

Parameter Description Value
Highest Occupied Molecular Orbital (HOMO) The energy level from which an electron is removed. Crucial for efficient hole injection from the anode. Not Reported
Hole Mobility (μh) The speed at which holes move through the material under an electric field. Higher values are desirable. Not Reported

| Glass Transition Temperature (Tg) | The temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A high Tg is important for the morphological stability of the thin film. | Not Reported |

In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse the phosphorescent emitter, preventing concentration quenching and facilitating energy transfer. An effective host material should possess a high triplet energy to confine the excitons on the guest emitter, as well as good charge-transporting properties. Derivatives of triphenylamine are often explored as host materials. The wide bandgap associated with the diphenylamino structure could potentially provide a high triplet energy, making this compound a candidate for a host material, particularly for red and green phosphorescent emitters.

Table 2: Potential Emitter Host Matrix Properties for this compound

Parameter Description Value
Triplet Energy (T1) The energy of the lowest triplet excited state. Must be higher than that of the phosphorescent dopant to ensure efficient energy transfer. Not Reported
Lowest Unoccupied Molecular Orbital (LUMO) The energy level to which an electron is added. Important for electron injection and transport balance. Not Reported

| Electrochemical Stability | The ability to withstand repeated oxidation and reduction cycles without degradation. | Not Reported |

Organic Photovoltaics (OPVs)

In organic photovoltaics, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The efficiency of the device is heavily dependent on the properties of these materials and the morphology of the blend.

The electron-rich nature of the diphenylamino group makes this compound a potential candidate for a donor material in a bulk heterojunction (BHJ) solar cell. For effective performance, the HOMO and LUMO energy levels of the donor must be appropriately aligned with those of the acceptor material to ensure efficient exciton (B1674681) dissociation and charge transfer. The ethanol functionality could play a role in modifying the solubility and influencing the nanoscale morphology of the donor-acceptor blend, which is critical for device efficiency.

| Short-Circuit Current (Jsc) | The maximum current from a solar cell, related to the amount of light absorbed and the efficiency of charge collection. | Not Reported |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of organic integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel.

Due to the well-documented hole-transporting nature of the diphenylamino group, this compound could potentially be utilized as the active material in a p-type OFET. The ability of the molecules to self-assemble into a well-ordered thin film is critical for achieving high charge carrier mobility. The presence of the ethanol group could influence the molecular packing and thin-film formation, which in turn would affect the transistor's performance characteristics such as mobility and the on/off ratio. Further research would be necessary to determine its charge transport characteristics in a transistor configuration.

Table 4: Key Parameters for Potential Organic Field-Effect Transistor (OFET) Performance of this compound

Parameter Description Value
Field-Effect Mobility (μ) A measure of how quickly charge carriers move through the semiconductor channel in response to an electric field. Not Reported
On/Off Current Ratio (Ion/Ioff) The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. A high ratio is essential for digital applications. Not Reported

| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on". | Not Reported |

Chemo-/Bio-Sensors (excluding biological testing)

The inherent fluorescence of many triphenylamine derivatives makes them promising candidates for the development of chemical sensors. The interaction of the sensor molecule with an analyte can lead to a change in its fluorescence properties, providing a detectable signal.

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. researchgate.net This can occur through various mechanisms, including electron transfer, energy transfer, and the formation of a non-fluorescent ground-state complex. researchgate.net This phenomenon can be harnessed for sensing applications, where the analyte acts as a quencher, and the change in fluorescence intensity is correlated to the analyte's concentration. researchgate.netchalcogen.roresearchgate.net Conversely, fluorescence enhancement can also be utilized for sensing, where the interaction with an analyte restores or increases the fluorescence of a previously quenched system. nih.gov

Triphenylamine derivatives are known to be fluorescent. While specific studies on the fluorescence quenching or enhancement of this compound for sensing are not documented, its structural similarity to other fluorescent molecules suggests its potential in this area. nih.gov The diphenylamino group acts as an electron donor, and the phenyl ethanol portion can be modified to introduce specific binding sites for target analytes. The interaction of an analyte with the ethanol group or the aromatic rings could perturb the electronic structure of the molecule, leading to a change in its fluorescence emission. For example, the fluorescence of coumarin (B35378) derivatives has been shown to be quenched by the free radical 4-hydroxy-TEMPO, suggesting a potential application in radical sensing. nih.gov

Photoelectrochemical (PEC) sensors are a class of analytical devices that utilize the change in photocurrent generated by a photoactive material upon interaction with an analyte. rsc.orgresearchgate.net These sensors offer high sensitivity and low background signals. The general principle involves the excitation of a semiconductor material with light, leading to the generation of electron-hole pairs. The presence of an analyte can affect the separation and transfer of these charge carriers, resulting in a measurable change in the photocurrent. rsc.org

While there are no specific reports on the use of this compound in PEC sensing platforms, materials with similar structures are being explored. For instance, a PEC sensor based on a conjugated microporous polymer-grafted graphene has been developed for the detection of o-aminophenol. rsc.org Given that triphenylamine derivatives are known to be photoactive, this compound could potentially be integrated into PEC sensor designs, either as the primary photoactive material or as a sensitizer (B1316253) for a wide-bandgap semiconductor like titanium dioxide. The ethanol group could also serve as a site for immobilization onto an electrode surface.

Electrochromic Materials

Electrochromic materials are substances that can reversibly change their color upon the application of an electrical potential. This property is due to redox reactions that alter the electronic structure of the material, thereby changing its light absorption characteristics.

Triphenylamine and its derivatives are well-known for their stable and reversible redox behavior, making them excellent candidates for electrochromic materials. rsc.org The nitrogen atom in the triphenylamine core can be easily oxidized to form a stable radical cation, which typically has a different color from the neutral species. This reversible electrochemical process is the basis for the electrochromic effect.

The electrochemical properties, and thus the electrochromic behavior, of triphenylamine derivatives can be tuned by introducing different substituents. While the specific electrochromic properties of this compound have not been reported, it is expected to exhibit reversible redox switching characteristic of the triphenylamine core. The ethanol group might influence the redox potential and the stability of the oxidized species, as well as the color of the different redox states.

Table 2: Redox Potentials of a Triphenylamine-based Electrochromic Polymer

Polymer Oxidation Potential (V vs. Ag/AgCl)

This table shows the redox potentials for a related triphenylamine-containing polymer to illustrate the typical electrochemical behavior. Data adapted from a study on electrochromic polymers.

Structure Property Relationships in Advanced Organic Materials

Molecular Structure-Photophysical Property Correlations

The photophysical behavior of 1-(4-(Diphenylamino)phenyl)ethanol is intrinsically linked to its molecular architecture. The interaction between the electron-donating diphenylamino group and the substituted phenyl ring governs its absorption and emission properties.

The three-dimensional structure of this compound is dominated by the propeller-like arrangement of the phenyl rings around the central nitrogen atom. The torsional (dihedral) angles between these rings are non-zero, which prevents full π-conjugation across the entire TPA moiety. This structural feature is crucial as it helps to inhibit strong intermolecular π-π stacking, which can lead to quenching of emission in the solid state. rsc.org

The ethanol (B145695) substituent on the fourth phenyl ring introduces additional rotational freedom. The degree of π-conjugation between the TPA nitrogen and the phenyl ring bearing the ethanol group is sensitive to the torsional angle between them. A more planar conformation would enhance conjugation, leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Conversely, increased twisting would disrupt conjugation, causing a blue-shift. This interplay allows for the potential tuning of photophysical properties through structural modifications or environmental influences that affect these torsional angles.

TPA derivatives often exhibit intramolecular charge transfer (ICT) character, where upon photoexcitation, electron density moves from the electron-donating TPA core to an electron-accepting part of the molecule. In this compound, the diphenylamino group acts as a potent electron donor. The presence of the ethanol group can influence the electronic distribution, and the molecule is expected to have a significant ground-state dipole moment that increases upon excitation.

This change in dipole moment leads to a phenomenon known as solvatochromism, where the emission color changes with the polarity of the solvent. In polar solvents, the excited state with its larger dipole moment is stabilized more effectively than the ground state, resulting in a red-shifted emission. For instance, related push-pull chromophores incorporating diphenylamino donors exhibit strong emission solvatochromism, with colors ranging from blue in non-polar solvents to orange in more polar environments. mdpi.com This sensitivity to the local environment makes such materials interesting for use in chemical sensors.

Molecular Structure-Electronic Property Correlations

The electronic properties of this compound, particularly its frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of its behavior in electronic devices.

The electronic characteristics of TPA derivatives can be systematically tuned by altering the substituents on the phenyl rings. The HOMO is typically localized on the electron-rich TPA nitrogen and the associated phenyl rings, while the LUMO distribution depends on the nature of the substituents. nih.gov

For this compound, the TPA group establishes a high-lying HOMO level, which is characteristic of good hole-transport materials. The energy of the HOMO and LUMO, and thus the HOMO-LUMO gap, dictates the molecule's redox potentials and optical absorption spectrum. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org The introduction of the ethanol group (-CH(OH)CH₃) on one of the phenyl rings acts as a weak electron-donating or electron-withdrawing group, subtly modifying the FMO energies compared to an unsubstituted TPA. Computational studies on similar structures show that such modifications can fine-tune the electronic properties. researchgate.net TPA derivatives can be easily oxidized to form stable radical cations, a process associated with their electrochromic and hole-transporting functions. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for Representative Organic Molecules

Compound/SystemEHOMO (eV)ELUMO (eV)Egap (eV)Source
S-belt (Host)-5.85-1.424.43 nih.gov
Al₁₂N₁₂ (Guest)-6.53-2.484.04 nih.gov
Al₁₂N₁₂@S-belt (Complex)-5.80-1.963.83 nih.gov
Mg₁₂O₁₂@S-belt (Complex)-5.82-1.624.20 nih.gov
B₁₂P₁₂@S-belt (Complex)-5.80-2.783.02 nih.gov

This interactive table presents data from a computational study on host-guest complexes to illustrate how molecular interactions can tune HOMO and LUMO energy levels. While not specific to this compound, it demonstrates the principle of modifying electronic properties through structural changes.

The efficiency of charge transport in organic materials is highly dependent on molecular packing in the solid state. The non-planar, propeller shape of TPA derivatives like this compound plays a critical role in this regard. rsc.org This structure tends to disrupt regular crystalline packing, favoring the formation of amorphous glasses. rsc.org

In these amorphous films, charge transport occurs via a "hopping" mechanism, where a charge carrier (in this case, a hole) moves between adjacent molecules. The rate of hopping is influenced by the distance between molecules and their relative orientation. While a perfectly ordered crystal might offer specific high-mobility pathways, the amorphous nature of many TPA films provides more isotropic (direction-independent) charge transport. rsc.org The molecular shape of TPA derivatives impacts the supramolecular organization, which in turn affects reorganization energy and the efficiency of charge carrier diffusion. rsc.org The goal in designing efficient transport materials is often to achieve a balance that facilitates good electronic coupling between molecules without creating crystalline domains that can be detrimental to device stability and performance.

Molecular Structure-Device Performance Correlations

The specific structural attributes of this compound and its relatives directly translate into their performance in electronic devices. A closely related compound, (4-(diphenylamino)phenyl)methanol (B1589101) (TPAOH), has been effectively used as a photoconductive plasticizer in photorefractive polymer composites. nih.gov

In these composites, which are used for applications like holographic data storage and real-time optical processing, several components work in synergy. A sensitizer (B1316253) absorbs light, a photoconductive polymer (or plasticizer) transports the resulting charge carriers, and a nonlinear optical dye provides the electro-optic effect. nih.gov The role of the TPAOH plasticizer is twofold: it facilitates the transport of photogenerated holes and lowers the glass transition temperature of the polymer matrix, allowing for the rotational mobility of the nonlinear optical dyes under an applied electric field.

Relating Molecular Design to OLED Efficiency and Lifetime

The efficiency and operational lifetime of OLEDs are critically dependent on the properties of the materials used in the various layers of the device, particularly the hole transport layer (HTL). The molecular design of HTL materials, such as derivatives of this compound, plays a pivotal role in achieving balanced charge injection and transport, which is essential for high efficiency and a long operational lifespan.

The triphenylamine (B166846) (TPA) framework is a common building block for hole transport materials (HTMs) due to its electron-rich nature and high hole mobility. The introduction of an ethanol group at the para-position of one of the phenyl rings, creating this compound, can influence several key properties. For instance, the hydroxyl group can alter the material's solubility, which is advantageous for solution-processed fabrication methods. Furthermore, the presence of this functional group allows for further chemical modifications, such as the creation of cross-linkable HTLs. By converting the alcohol to a reactive group, like an acetate (B1210297), it can be used as a photo-promoted chemical cross-linker. This process can enhance the morphological stability of the HTL, preventing dissolution during the deposition of subsequent layers in a multi-layer OLED stack and thus improving device lifetime and performance.

The challenge of creating efficient and stable blue-emitting OLEDs, often referred to as the "blue problem," underscores the importance of molecular design. rsc.orgbeilstein-journals.org The development of novel host and emitter molecules is critical. While this compound is primarily considered as an HTM, its derivatives could potentially be explored as host materials. The fundamental TPA structure provides good hole-transporting capabilities, and the ability to modify the ethanol group could be used to tune the material's electronic properties to better match those of a blue emitter, thereby improving efficiency and lifetime. rsc.org

Impact on OPV Power Conversion Efficiency

In the realm of organic photovoltaics (OPVs), the power conversion efficiency (PCE) is the most critical metric. The properties of the donor and acceptor materials, as well as the interfacial layers like the HTL, are paramount in determining the PCE. The key parameters influencing PCE are the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). The molecular structure of the HTM directly impacts these parameters.

Triphenylamine derivatives are extensively used as hole transport materials in OPVs, including perovskite solar cells (PSCs), due to their excellent hole mobility and tunable energy levels. rsc.org The highest occupied molecular orbital (HOMO) energy level of the HTM is particularly crucial. For efficient hole extraction from the photoactive layer (e.g., a perovskite or an organic donor-acceptor blend) to the anode, the HOMO level of the HTM should be well-aligned with the HOMO level of the active layer. Theoretical studies on TPA-based HTMs show that the introduction of different π-linkers and functional groups can systematically tune the HOMO level. frontiersin.org

For instance, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower it. The ethanol group on this compound is generally considered a weak electron-donating group, which would slightly raise the HOMO energy level compared to an unsubstituted TPA. This can be beneficial for achieving better energy level alignment in certain OPV device architectures.

Table 1: Research Findings on TPA-based Materials for Organic Electronics

Compound/Derivative Class Application Key Findings
Triphenylamine (TPA) Derivatives OLED HTL Introduction of functional groups allows for the creation of cross-linkable HTLs, enhancing morphological stability and device lifetime. researchgate.net
TPA-based HTMs Perovskite Solar Cells The molecular structure dictates the glass transition temperature (Tg), which is crucial for the stability of the amorphous state and long-term device performance. rsc.org
TPA-based HTMs Perovskite Solar Cells The HOMO energy level can be tuned through chemical modification to ensure efficient hole extraction from the perovskite layer. nih.gov

Computational Validation of Structure-Property Relationships

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the electronic and transport properties of new organic materials before their synthesis, thereby guiding molecular design. frontiersin.orgnih.gov For materials like this compound and its derivatives, DFT calculations can provide valuable insights into the structure-property relationships that govern their performance in OLEDs and OPVs.

Key parameters that can be calculated include the energies of the frontier molecular orbitals (HOMO and LUMO), the reorganization energy (λ), and the electronic coupling between adjacent molecules. The HOMO and LUMO energy levels are critical for determining the charge injection barriers and the open-circuit voltage in OPVs. The reorganization energy for hole transport (λh) represents the energy required for the geometric relaxation of a molecule when it changes its charge state from neutral to cationic. A lower reorganization energy is desirable for efficient hole transport.

Theoretical studies on various TPA-based HTMs have demonstrated a clear correlation between their molecular structure and these key parameters. frontiersin.org For example, the choice of a π-linker connecting two TPA units can significantly influence the HOMO/LUMO levels and the reorganization energy. These computational models allow researchers to screen a wide range of potential molecular structures and identify the most promising candidates for synthesis and device testing.

The general findings from computational studies on TPA derivatives are summarized in the table below. These principles are directly applicable to understanding the potential of this compound as a building block for organic electronic materials. The introduction of the ethanol group would be expected to influence the calculated properties, and DFT could precisely quantify this effect.

Table 2: Computationally Derived Properties of TPA-based Hole Transport Materials

Property Significance Influence of Molecular Structure
HOMO Energy Level Determines the efficiency of hole injection/extraction. Can be tuned by adding electron-donating or electron-withdrawing groups. frontiersin.orgnih.gov
LUMO Energy Level Affects electron-blocking properties in OLEDs and the open-circuit voltage in OPVs. Varies with the electronic nature of substituents on the TPA core. frontiersin.org
Reorganization Energy (λ) A lower value corresponds to a higher charge transport mobility. Dependent on the rigidity of the molecular structure and the nature of the π-conjugated system. frontiersin.org

By leveraging these computational tools, the design of novel materials based on the this compound scaffold can be accelerated, leading to the development of more efficient and stable OLEDs and OPVs.

Advanced Characterization Techniques for Material Analysis Beyond Identification

Morphological Analysis of Thin Films

The physical arrangement of molecules in a thin film dictates charge transport efficiency and device stability. Morphological analysis provides a nanoscale view of the film's surface and internal structure.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate three-dimensional images of a material's surface. researchgate.net By scanning a sharp tip over the sample, it can map the surface topography with nanoscale precision, revealing critical information about film roughness, grain size, and the presence of defects like pinholes or aggregates. spectraresearch.comnih.gov For organic semiconductor films, a smooth and uniform surface is often desired to ensure good interfacial contact with adjacent layers and to prevent electrical shorts.

The surface roughness is typically quantified using parameters such as the root-mean-square roughness (Rq or RMS) and the average roughness (Ra). acs.orguj.ac.za Lower Rq values generally indicate a smoother surface. biust.ac.bw In the context of materials like 1-(4-(Diphenylamino)phenyl)ethanol, which could be used as a hole transport layer, AFM is used to optimize deposition parameters (e.g., spin-coating speed, substrate temperature) to achieve a desired morphology. nih.gov For example, studies on similar organic thin films have shown how processing conditions directly impact the surface structure and resulting electronic performance. uj.ac.za

Table 1: Representative AFM Surface Roughness Data for Solution-Processed Organic Thin Films This table presents typical data for analogous organic semiconductor films, illustrating the parameters obtained via AFM analysis.

Film Composition Deposition Method Scan Size (μm²) Root-Mean-Square Roughness (Rq) (nm) Reference
Poly(diaminonaphthalene)-doped PVA Solution Casting 10 x 10 1.8 nih.gov
Quercetin/Amphotericin B in PVP MAPLE 10 x 10 4.2 researchgate.net
α,ω-diperfluorohexylquaterthiophene (DFH-4T) Vapor Deposition 5 x 5 22.0 nih.gov

Note: PVA = Poly(vinyl alcohol), PVP = Polyvinylpyrrolidone, MAPLE = Matrix-Assisted Pulsed Laser Evaporation.

Transmission Electron Microscopy (TEM) for Nanostructure

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of a material. For thin films, cross-sectional TEM analysis is invaluable for directly measuring film thickness, examining the uniformity of layers, and visualizing the interfaces between different materials in a device stack. unison.mx This technique can reveal crystalline domains, grain boundaries, and any intermixing between layers, which are critical for device performance. While sample preparation for cross-sectional TEM can be complex, the insights gained into the vertical structure of the device are unparalleled. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Orientation

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline properties of materials. aps.org In the study of organic semiconductor thin films, XRD is used to determine the degree of crystallinity, identify different crystalline phases (polymorphism), and ascertain the orientation of the molecules relative to the substrate. rigaku.com Organic molecules like those in the diphenylamino family can pack in ordered lattices, and their orientation—either "edge-on" (standing up) or "face-on" (lying down)—profoundly affects charge transport in transistors and solar cells. mdpi.com

Out-of-plane XRD scans provide information about crystal planes parallel to the substrate, while grazing-incidence wide-angle X-ray scattering (GIWAXS) can probe the in-plane orientation. mdpi.comdtu.dk Analysis of the diffraction peak widths can also yield information about the size of the crystalline domains (crystallite size) and the presence of lattice disorder or strain. aps.org For materials intended for electronic applications, a high degree of crystallinity and a preferred molecular orientation are often linked to superior charge carrier mobility. dtu.dkmdpi.com

Table 2: Representative XRD Findings for Organic Semiconductor Thin Films This table summarizes typical structural information derived from XRD analysis of materials analogous to this compound.

Material Substrate Key Findings Deduced Molecular Orientation Reference
Iron Phthalocyanine (FePc) Sapphire Bilayer structure with different molecular layer spacing near the substrate. Stranski-Krastanov growth mode aps.orgresearchgate.net
Sexithiophene (6T) KBr (100) Three-dimensional orientation with mdpi.com 6T parallel to nih.gov KBr. Edge-on rigaku.com
Regioregular Poly(3-hexylthiophene) (RR-P3HT) Si/SiO₂ Dip-coating and UFTM methods produce more ordered and crystalline films than spin-coating. Edge-on mdpi.com

Note: UFTM = Unidirectional Floating-Film Transfer Method.

Spectroscopic Analysis of Thin Films and Devices

Spectroscopic techniques probe the interaction of light with the material, revealing information about electronic energy levels and molecular vibrations. This is crucial for understanding the optical and electronic properties of semiconductor films and the devices they are part of.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption and Emission Spectroscopy

UV-Vis-NIR spectroscopy measures how a material absorbs and emits light, providing fundamental insights into its electronic structure. The absorption spectrum reveals the wavelengths of light that can excite electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The absorption edge is used to calculate the material's optical bandgap, a key parameter for any semiconductor application. nih.gov For hole transport materials like those based on triphenylamine (B166846), it is often desirable that they are transparent in the visible region to allow light to reach the primary absorber layer in a solar cell. researchgate.netrsc.org

Photoluminescence (PL) or emission spectroscopy measures the light emitted when an excited electron returns to a lower energy state. The wavelength and intensity of the emission provide information about the material's radiative recombination properties and can be used to study charge transfer processes at interfaces. youtube.com A quenching (decrease) of PL intensity when the material is in contact with another layer can indicate efficient charge extraction. nih.gov

Table 3: Representative Optical Properties of Triphenylamine-Based Hole Transport Materials This table shows typical absorption and emission data for materials containing the diphenylamino or triphenylamine moiety, similar to the subject compound. | Compound | Solvent/State | Absorption Max (λₘₐₓ) (nm) | Emission Max (λₑₘ) (nm) | Optical Bandgap (eV) | Reference | |---|---|---|---|---| | M1 (TT-TPA based) | THF | 401 | 492 | 2.71 | nih.gov | | M3 (TT-TPA based) | THF | 404 | 508 | 2.66 | nih.gov | | TPAFS-TMA | Film | ~375 | ~450 | Not specified | researchgate.net | | TAT-TY3 | Film | ~390 | Not applicable | Not specified | horiba.com |

Note: THF = Tetrahydrofuran (B95107), TT = Thieno[3,2-b]thiophene, TPA = Triphenylamine.

Raman and Infrared Spectroscopy for Vibrational Modes in Devices

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful, non-destructive tool for probing the specific chemical bonds within a molecule. cnr.itmdpi.com Each functional group (e.g., C-O, C-N, C-H, aromatic rings) has characteristic vibrational frequencies that appear as peaks in the spectra. elsevierpure.com For a molecule like this compound, FTIR and Raman can confirm its chemical structure by identifying vibrations associated with the diphenylamino group, the phenyl ring, and the ethanol (B145695) side chain.

In device analysis, these techniques can do much more. They can be used to assess film quality, detect residual solvents or impurities, and study degradation mechanisms. youtube.com Changes in peak position or width can indicate variations in molecular conformation, crystallinity, or intermolecular interactions. acs.org For instance, in-situ Raman spectroscopy can be used to track the dynamic doping processes within a device during operation, providing a molecular-level understanding of its function.

Table 4: Common Vibrational Modes and Expected Wavenumber Regions for this compound This table is a general guide to the expected spectral regions for the key functional groups in the target molecule based on established spectroscopic data.

Functional Group Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Reference
O-H (Alcohol) Stretching IR 3200 - 3600 (broad) elsevierpure.com
C-H (Aromatic) Stretching IR, Raman 3000 - 3100 youtube.com
C-H (Aliphatic) Stretching IR, Raman 2850 - 2960 youtube.com
C=C (Aromatic) Ring Stretching IR, Raman 1450 - 1600
C-N (Amine) Stretching IR, Raman 1250 - 1360 youtube.com

Electrical Characterization of Devices

Current-Voltage (I-V) Characteristics

Current-voltage (I-V) analysis is a fundamental technique for assessing the electrical properties of an organic electronic device. By measuring the current flowing through the device as a function of the applied voltage, key parameters such as turn-on voltage, current efficiency, and the presence of resistive switching can be determined.

In devices like organic light-emitting diodes (OLEDs), the I-V curve typically exhibits a diode-like rectifying behavior. At low forward bias, the current is low, and it increases sharply after the turn-on voltage is reached. This behavior is indicative of charge injection from the electrodes into the organic layers. For hole-transporting materials, such as those based on the diphenylamino moiety, efficient hole injection and transport are critical for device performance.

Some organic materials, particularly those used in memory devices, exhibit resistive switching behavior in their I-V characteristics. This is characterized by a hysteresis loop, where the device can be switched between a high resistance state (HRS) and a low resistance state (LRS) by applying an appropriate voltage. This phenomenon is the basis for non-volatile memory applications. snu.ac.krnih.govnih.gov The switching is often attributed to the formation and rupture of conductive filaments within the organic layer. snu.ac.kr Devices based on organic materials can show stable and repeatable resistive switching, making them promising for next-generation electronics. rsc.org

Table 1: Representative I-V Characteristics for a Resistive Memory Device

ParameterValueDescription
Set Voltage +2.5 VVoltage at which the device switches from HRS to LRS.
Reset Voltage -1.8 VVoltage at which the device switches from LRS to HRS.
ON/OFF Ratio > 10²The ratio of the current in the LRS to the HRS at a specific read voltage (e.g., +0.5 V).
Endurance > 100 cyclesThe number of times the device can be switched between states without significant degradation. snu.ac.kr
Retention Time > 10³ sThe duration for which the device can maintain its resistance state without power. snu.ac.kr

This table presents typical values observed for organic resistive memory devices and should be considered as a representative example.

Capacitance-Voltage (C-V) Measurements

Capacitance-voltage (C-V) measurements are a powerful tool for probing the charge injection and distribution within an organic device. The capacitance of the device is measured as a function of the applied DC voltage, often with a small AC voltage superimposed.

In a typical OLED device under reverse and low forward bias, the capacitance remains relatively constant and corresponds to the geometric capacitance of the device, determined by the thickness and dielectric constant of the organic layers. researchgate.netucla.edu As the forward bias increases beyond the turn-on voltage, a significant increase in capacitance is observed. ucla.eduaaru.edu.jo This rise in capacitance is attributed to the injection and accumulation of charge carriers at the interfaces between different organic layers or at the organic/electrode interface. aaru.edu.jomdpi.com

The shape of the C-V curve can provide valuable information about charge injection barriers, charge trapping, and the built-in potential (Vbi) of the device. aaru.edu.jo For instance, a peak in the C-V curve can indicate the onset of significant injection of one type of carrier (e.g., holes), and a subsequent decrease in capacitance at higher voltages can be related to the recombination of injected electrons and holes. ucla.edu

Table 2: Typical C-V Measurement Parameters for an OLED

ParameterObservationInterpretation
Geometric Capacitance Constant capacitance at reverse and low forward bias.Determined by the device's physical dimensions and the dielectric constant of the organic materials. researchgate.net
Capacitance Increase Sharp increase in capacitance above a certain forward voltage.Onset of charge carrier injection and accumulation at interfaces. ucla.edu
Capacitance Peak A distinct peak in the capacitance as voltage increases.Indicates the voltage at which charge injection becomes significant. aaru.edu.jo
Built-in Voltage (Vbi) Often correlated with the voltage at which the capacitance starts to rise.Represents the internal potential barrier that injected carriers must overcome. aaru.edu.jo

This table outlines the general features observed in C-V measurements of OLEDs and the corresponding physical interpretations.

Impedance Spectroscopy for Charge Dynamics

Impedance spectroscopy is a sophisticated technique that measures the complex impedance of a device over a range of frequencies. By analyzing the frequency-dependent response, it is possible to deconstruct the various electrical processes occurring within the device, such as charge transport, charge transfer, and trapping/detrapping events.

The results of impedance spectroscopy are often visualized in a Nyquist plot (plotting the negative imaginary part of impedance against the real part). A typical Nyquist plot for an organic semiconductor device can often be modeled by an equivalent circuit consisting of a series of parallel resistor-capacitor (RC) elements, each representing a different physical process. researchgate.net For example, one RC element might represent the bulk properties of the organic layer, while another could represent the interface between the organic layer and an electrode.

This technique allows for the determination of the resistance and capacitance associated with different parts of the device, providing insights into charge carrier mobility, interfacial charge transfer resistance, and the lifetime of charge carriers. researchgate.netutb.cz In some cases, at low frequencies and high forward bias, a negative capacitance (inductive behavior) can be observed, which is often associated with charge recombination or slow detrapping processes. aps.org

Table 3: Information Derived from Impedance Spectroscopy of an Organic Device

ParameterMeasurementSignificance
Bulk Resistance From the diameter of a semicircle in the Nyquist plot.Relates to the conductivity of the organic layer and charge carrier mobility. researchgate.net
Interfacial Resistance From a separate semicircle, often at lower frequencies.Characterizes the energy barrier for charge injection at the electrode/organic interface.
Geometric Capacitance From the high-frequency intercept on the real axis.Corresponds to the dielectric properties of the device structure.
Charge Carrier Lifetime Can be estimated from the characteristic frequency of the impedance response.Provides information on the recombination dynamics within the device.
Negative Capacitance Inductive loop in the Nyquist plot at low frequencies.Often linked to charge recombination or delayed charge response mechanisms. aps.org

This table summarizes the key parameters that can be extracted from impedance spectroscopy and their importance in understanding device physics.

Future Research Directions and Challenges

Design Principles for Next-Generation Organic Materials

The molecular structure of 1-(4-(Diphenylamino)phenyl)ethanol, featuring both a bulky, electronically active diphenylamino group and a functional ethanol (B145695) moiety, suggests its potential as a versatile building block for sophisticated organic materials.

Multi-Functional Molecular Architectures

The triphenylamine (B166846) (TPA) functional group is a well-established component in materials for organic electronics, prized for its hole-transporting capabilities and electrochemical stability. acs.orgrsc.org Future research could focus on leveraging the diphenylamino portion of this compound as the core for multi-functional materials. The ethanol group offers a reactive site for polymerization or for grafting onto other polymer backbones. This could lead to the development of materials that simultaneously possess conductive or semi-conductive properties, conferred by the TPA unit, and other functionalities introduced via the ethanol group, such as fluorescence or specific chemical sensing capabilities. The design of such architectures would involve strategic chemical modifications to create donor-π-acceptor systems, which are known for their interesting photophysical and electronic properties. rsc.org

Self-Healing and Adaptable Materials

The concept of self-healing materials, which can autonomously repair damage, is a significant frontier in materials science. nih.govsciencedaily.comyoutube.com Research into the potential of this compound in this domain could explore its incorporation into polymer networks. The hydroxyl group of the ethanol moiety can participate in the formation of dynamic bonds, such as hydrogen bonds or reversible covalent bonds (e.g., urethane (B1682113) linkages), which are often the basis for self-healing properties. acs.orgyoutube.com The bulky diphenylamino groups could influence the polymer's morphology and chain dynamics, potentially enhancing the mobility required for the healing process. nih.gov A key challenge would be to design a system where the electronic functions of the diphenylamino group are not compromised by the chemistry required for self-healing.

Sustainable Synthesis and Processing of Materials

The environmental impact of material production is a critical consideration. Future research must prioritize the development of sustainable methods for synthesizing and processing materials derived from this compound.

Solvent-Free Fabrication Methods

Traditional synthesis and processing of organic materials often rely on large quantities of volatile and often toxic organic solvents. A significant research direction would be the development of solvent-free fabrication methods for materials incorporating this compound. Techniques such as mechanochemistry (ball milling) or solid-state polymerization could be investigated. google.com For instance, the direct reaction of this compound in a solid state with other monomers could lead to the formation of functional polymers without the need for a solvent. This approach not only reduces environmental pollution but can also lead to the discovery of novel material phases and properties.

Advanced Device Architectures

Integration with Flexible and Transparent Substrates

The demand for flexible and wearable electronics necessitates that all components, including the HTM, are compatible with non-rigid substrates. While research has produced highly flexible and transparent substrates from materials like cellulose (B213188) vitrimers and polyimides, the integration of active electronic materials like this compound presents its own set of challenges. rsc.org

The primary research direction involves fabricating and testing devices on these flexible substrates to assess mechanical robustness and performance under strain. The amorphous nature of many TPA derivatives is advantageous, as it can prevent the formation of crystalline domains that might crack or delaminate upon bending. frontiersin.org However, the interaction between the HTM layer and the flexible substrate, as well as the overlying layers, must be optimized to ensure long-term stability and prevent degradation from mechanical stress or environmental factors like moisture ingress, which can be more pronounced in flexible systems.

Bridging Computational and Experimental Research

The synergy between computational modeling and experimental validation is crucial for accelerating materials discovery while minimizing resource expenditure. For this compound, computational tools offer a powerful means to predict its properties and guide its synthesis and application.

Machine Learning for Material Discovery

Machine learning (ML) is revolutionizing materials science by enabling the rapid screening of novel compounds and the prediction of their performance. acs.org ML models can be trained on large datasets of existing HTMs to identify key molecular features that correlate with high power conversion efficiency (PCE) in solar cells. nih.govresearchgate.net

For this compound, an ML approach would involve:

Feature Engineering : Describing the molecule using a set of numerical descriptors (e.g., electronic properties like HOMO/LUMO levels, structural features like the number of rotatable bonds, and chemical fragments). nih.gov

Model Training : Using a dataset of known TPA-based HTMs and their experimental device performance to train a regression model (e.g., gradient boosting) to predict PCE. biu.ac.il

Prediction and Validation : Employing the trained model to predict the potential efficiency of a device using this compound, thereby providing a quantitative estimate that can guide experimental efforts.

Research indicates that arylamine groups, central to this molecule, have a positive correlation with device efficiency. nih.govresearchgate.net This suggests that this compound is a promising candidate, a hypothesis that ML can further refine.

Table 1: Representative Features for Machine Learning Models in HTM Discovery

Feature Category Specific Descriptor Example Relevance to Performance
Electronic Properties HOMO Energy Level Governs the efficiency of hole injection from the perovskite. nih.gov
LUMO Energy Level Important for blocking electrons from leaking into the HTL. nih.gov
Reorganization Energy Influences the mobility of charge carriers within the material. frontiersin.orgnih.gov
Structural Properties Number of Rotatable Bonds Affects the material's morphology and thermal stability. nih.gov
Molecular Weight Can influence solubility and film-forming properties.
Chemical Fingerprints Presence of Arylamine Groups Often positively correlated with high PCE in perovskite solar cells. researchgate.net
Presence of Thiophene Groups Can have a negative correlation with PCE in some architectures. researchgate.net

High-Throughput Screening and Predictive Modeling

High-throughput screening (HTS) allows for the rapid, parallel testing of many different material compositions and device configurations. nih.gov While HTS is often associated with experimental work, it can be powerfully combined with predictive modeling. Computational HTS can pre-screen vast virtual libraries of candidate molecules, identifying the most promising ones for synthesis and experimental validation.

For this compound, this approach would involve computationally generating a library of related derivatives—for instance, by varying substituents on the phenyl rings or altering the ethanol group. Density Functional Theory (DFT) calculations could then predict key parameters for each virtual compound. frontiersin.orgrsc.org These parameters, as shown in the table below, are critical for pre-selecting candidates with the highest potential as HTMs.

Table 2: Key Parameters for Computational Screening of TPA-based HTMs

Parameter Typical Value Range for TPA HTMs Computational Method Significance
HOMO Level -5.0 to -5.6 eV DFT Must align with the perovskite valence band for efficient hole transfer. rsc.org
LUMO Level -1.5 to -2.5 eV DFT Should be higher than the perovskite conduction band to block electrons.
Reorganization Energy (λ) 0.15 - 0.30 eV DFT Lower values typically lead to higher hole mobility. frontiersin.org
Electronic Coupling (V) Varies with molecular packing DFT A measure of charge transfer probability between adjacent molecules. frontiersin.org

Fundamental Understanding of Excited State Processes in Complex Systems

At the heart of any optoelectronic material's function are the processes that occur immediately following the absorption of light. For a donor-acceptor molecule like this compound, where the TPA group acts as the electron donor, understanding the dynamics of its excited states is paramount. rsc.orgacs.org

Upon photoexcitation, a series of events unfolds on timescales ranging from femtoseconds to nanoseconds. These include:

Intramolecular Charge Transfer (ICT) : An electron moves from the donor (TPA) to an acceptor part of the molecule or an adjacent molecule. The polarity of the surrounding solvent or solid-state matrix can significantly influence the energy of this charge-transfer state. acs.orgrug.nl

Intersystem Crossing (ISC) : The excited singlet state converts to a triplet state. This process is crucial in applications like phosphorescent OLEDs and photodynamic therapy. rug.nl

Relaxation Pathways : The excited state can return to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. Non-radiative decay through processes like conical intersections can be a major loss mechanism, reducing device efficiency. rsc.org

Femtosecond transient absorption spectroscopy is a key experimental technique used to track these ultrafast processes. acs.org Studies on similar TPA-based push-pull molecules have revealed that excited-state lifetimes can vary dramatically, from tens of picoseconds in some solvents to several nanoseconds in a solid-state matrix, highlighting the critical role of the molecule's environment and conformation. rsc.org Future research on this compound will need to apply these techniques to understand how its specific structure influences these dynamics and how they can be controlled to optimize its performance in a device.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.